Reversible Binding Mode Differentiates BMS-935177 from Covalent BTK Inhibitors
BMS-935177 is a reversible BTK inhibitor, binding non-covalently to the kinase domain, in contrast to irreversible covalent inhibitors such as ibrutinib, acalabrutinib, and zanubrutinib which require covalent modification of the C481 residue for sustained inhibition . This mechanistic distinction is critical because the C481S mutation confers clinical resistance to covalent BTK inhibitors but does not impair reversible inhibitor binding [1].
| Evidence Dimension | Binding mechanism to BTK |
|---|---|
| Target Compound Data | Reversible, non-covalent binding to kinase domain |
| Comparator Or Baseline | Ibrutinib, acalabrutinib, zanubrutinib: Irreversible covalent binding requiring C481 modification |
| Quantified Difference | Qualitative mechanistic difference; reversible inhibitors retain activity against C481S mutant BTK whereas covalent inhibitors lose potency |
| Conditions | Biochemical and structural characterization; inferred from covalent vs. reversible inhibitor class properties |
Why This Matters
Researchers studying BTK C481S resistance mechanisms or requiring washout-capable BTK inhibition for time-resolved signaling studies must select BMS-935177 over irreversible covalent alternatives to ensure experimental validity.
- [1] De Lucca GV, Shi Q, Liu Q, Batt DG, Beaudoin Bertrand M, Rampulla R, Mathur A, Discenza L, D'Arienzo C, Dai J, Obermeier M, Vickery R, et al. Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure-Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide (BMS-935177). J Med Chem. 2016;59(17):7915-7935. View Source
